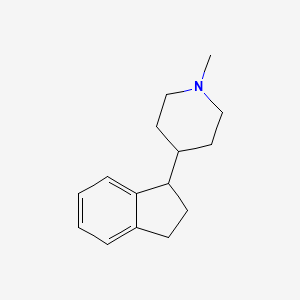
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2,3-dihydro-1H-inden-1-yl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Another approach involves the use of 4-nitro-3-phenylbutanoic acid as a starting material. This compound is cyclized to form nitromethylindanone, which is then reduced to the corresponding alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over a palladium catalyst produces the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing yield and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for creating complex chemical entities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine, known for its pharmacological properties.
1-Methylpiperidine: A simpler piperidine derivative with different chemical and biological properties.
4-(2,3-Dihydro-1H-inden-1-yl)-1H-imidazole:
Uniqueness
This compound is unique due to its combination of the indene and piperidine moieties This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C15H21N |
|---|---|
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1H-inden-1-yl)-1-methylpiperidine |
InChI |
InChI=1S/C15H21N/c1-16-10-8-13(9-11-16)15-7-6-12-4-2-3-5-14(12)15/h2-5,13,15H,6-11H2,1H3 |
Clave InChI |
YXVJGKBUWPDVEU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C2CCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















